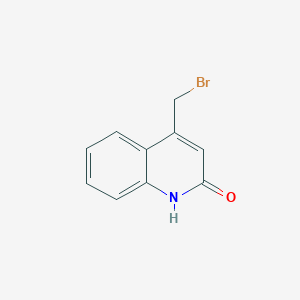

4-Bromomethyl-1,2-dihydroquinoline-2-one

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 108455. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

IUPAC Name |

4-(bromomethyl)-1H-quinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrNO/c11-6-7-5-10(13)12-9-4-2-1-3-8(7)9/h1-5H,6H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBAHJCUCNVVEQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC(=O)N2)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60296245 | |

| Record name | 4-(Bromomethyl)quinolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60296245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4876-10-2 | |

| Record name | 4876-10-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=108455 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-(Bromomethyl)quinolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60296245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(bromomethyl)-1,2-dihydroquinolin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to 4-Bromomethyl-1,2-dihydroquinoline-2-one (CAS: 4876-10-2)

For: Researchers, Scientists, and Drug Development Professionals

Executive Summary

4-Bromomethyl-1,2-dihydroquinoline-2-one, also identified by its CAS number 4876-10-2, is a heterocyclic organic compound of significant interest in the pharmaceutical industry.[1] Structurally, it belongs to the quinoline class, featuring a bicyclic structure of a benzene ring fused to a pyridine ring, with a bromomethyl group that imparts high reactivity for further chemical modification.[2] This reactivity makes it a crucial intermediate, most notably in the synthesis of the gastroprotective agent Rebamipide, which is used in the treatment of gastritis and gastroduodenal ulcers.[3][4] This document provides a comprehensive technical overview of its chemical properties, synthesis protocols, primary applications, analytical methodologies, and safety guidelines, serving as a vital resource for professionals in research and drug development.

Chemical and Physical Properties

This compound is typically a light yellow to light reddish-yellow or off-white solid powder at room temperature.[3][4][5] Its key physical and chemical properties are summarized below.

| Property | Value | Citations |

| CAS Number | 4876-10-2 | [6] |

| Molecular Formula | C₁₀H₈BrNO | [2][5][7] |

| Molecular Weight | 238.08 g/mol | [4][5][6] |

| IUPAC Name | 4-(bromomethyl)-1H-quinolin-2-one | [6][8] |

| Appearance | Light yellow to light reddish-yellow solid; off-white powder | [3][4][5] |

| Melting Point | 255-258 °C | [9][10] |

| Boiling Point | 391.8 °C at 760 mmHg | [9][10] |

| Density | 1.542 g/cm³ | [4][10] |

| Topological Polar Surface Area | 29.1 Ų | [6][11] |

| Solubility | Low water solubility | [12] |

| Storage Temperature | 2-8 °C, Inert Atmosphere, Room Temperature | [9][13] |

Synonyms: 4-(Bromomethyl)-2(1H)-Quinolinone, 4-Bromomethyl Carbostyril, 4-Bromomethylquinolin-2(1H)-one, Rebamipide Impurity 11/12.[2][6]

Synthesis and Manufacturing

The primary route for synthesizing this compound involves the cyclization of 4-bromoacetoacetanilide.[4][5] Historically, this has been achieved using strong dehydrating agents like concentrated sulfuric acid, which poses significant environmental and equipment corrosion challenges.[4] Modern, more efficient, and "greener" methods have been developed using alternative catalysts.

Experimental Protocols

Protocol 1: Improved Synthesis via Concentrated Sulfuric Acid Cyclization This method, adapted from patent literature, improves upon traditional sulfuric acid processes by carefully controlling reaction temperatures to enhance yield and safety.[14]

-

Bromination: Acetoacetanilide is dissolved in chloroform. A solution of bromine in chloroform is added slowly, keeping the temperature below 30 °C.[14] The mixture is stirred for 2-3 hours at 20-30 °C, then slowly heated to 60-65 °C and held for 0.5-1 hour.[14] The resulting bromo-acetoacetanilide is isolated for the next step.

-

Cyclization: Concentrated sulfuric acid is cooled to 5-10 °C. The bromo-acetoacetanilide from the previous step is added in batches, ensuring the temperature does not exceed 20 °C.[14]

-

Reaction: After addition is complete, the mixture is warmed to 25-30 °C and held for 2-3 hours to complete the cyclization.[14]

-

Work-up: The reaction mixture is added dropwise to cold water. The precipitated solid is collected via centrifugation, washed with water, and the pH is adjusted to 6-7 with a base.[4]

-

Purification: The crude product is further purified by beating with alcohol and drying to yield this compound.[4]

Protocol 2: Green Synthesis via Phosphorus Pentoxide Dehydration This method avoids the use of corrosive sulfuric acid, making it more environmentally friendly and suitable for large-scale production with high purity and yield.[5][15]

-

Reaction Setup: A reactor is charged with 4-bromo-3-oxo-N-phenylbutanamide (bromoacetoacetanilide) and a solvent such as ethylene dichloride. A second reactor contains phosphorus pentoxide and ethylene dichloride.[3][15]

-

Dehydration and Cyclization: Both reactors are heated to the reflux temperature of the solvent (e.g., 83 °C for ethylene dichloride).[3][15] The solvent vapor from the first reactor, carrying water generated during the reaction, is passed through the second reactor containing phosphorus pentoxide to be dried. The dried solvent is then returned to the first reactor.[5]

-

Reaction Time: This continuous dehydration process drives the cyclization reaction to completion over approximately 12-13 hours.[15]

-

Isolation: After cooling to room temperature, the product is isolated by filtration, washed with fresh solvent, and vacuum dried.[15] This method can achieve yields over 95% and purity exceeding 99.5%.[5][15]

Applications in Drug Development

The primary application of this compound is as a pivotal building block in pharmaceutical synthesis.[1][10]

Synthesis of Rebamipide

This compound is the main raw material for synthesizing Rebamipide, a mucosal protective agent.[4] Rebamipide functions by increasing gastric mucus volume and promoting the regeneration of gastric mucosal cells, making it effective for treating gastric ulcers and acute gastritis.[4] The synthesis of Rebamipide from this intermediate underscores the compound's importance in gastroenterological medicine.

Other Potential Applications

Beyond Rebamipide, this compound serves as a reagent in the preparation of other biologically active molecules, including certain coumarins and 1-aza coumarins, which have demonstrated anti-microbial, anti-inflammatory, and analgesic properties.[3] The quinoline scaffold itself is a well-established pharmacophore found in a wide array of drugs with activities including antimalarial, anticancer, and antibacterial effects, highlighting the broader potential of its derivatives in medicinal chemistry.[16][17]

Analytical Methodologies

Accurate qualitative and quantitative analysis is crucial for quality control in industrial production. High-Performance Liquid Chromatography (HPLC) is a validated method for this purpose.[4]

Protocol 3: HPLC Analysis An established HPLC method provides accurate and reproducible quantification of this compound.[4]

| Parameter | Specification |

| Chromatography System | Agilent 1200 HPLC |

| Column | Eclipse XDB-C18 (250 mm × 4.6 mm, 5 μm) |

| Mobile Phase | Acetonitrile : Water (30:70, v/v) |

| Flow Rate | 0.8 mL/min |

| Detection Wavelength | 230 nm |

| Linear Range | 1.00 - 256.00 μg/mL |

| Correlation Coefficient (r) | 0.9997 |

| Average Recovery | 97.96% |

This method is noted for its ease of operation and is suitable for dynamic quality tracking during production.[4]

Safety, Handling, and Storage

Proper handling and storage are critical due to the compound's hazardous properties. It is classified as an irritant and can be corrosive.[4][6][9]

GHS Hazard Information

| Code | Hazard Statement | Citations |

| H314 / H315 | Causes severe skin burns and eye damage / Causes skin irritation | [6][9] |

| H318 / H319 | Causes serious eye damage / Causes serious eye irritation | [6][9] |

| H335 | May cause respiratory irritation | [9] |

-

Personal Protective Equipment (PPE): Wear a chemical-resistant suit, protective gloves, and safety glasses with a face shield.[9][18] Use a NIOSH (US) or EN 143 (EU) approved particle respirator where dust is formed.[9]

-

Handling: Use only in a well-ventilated area or under an exhaust hood.[18][19] Avoid formation and inhalation of dust.[9] Wash hands thoroughly after handling.[18][19] An eyewash station should be readily available.[18][19]

-

Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container.[18][20] Storage under an inert atmosphere is recommended.[9][13] Keep away from incompatible substances and sources of ignition.[18][19]

Conclusion

This compound is a high-value chemical intermediate with a well-defined role in the pharmaceutical sector, primarily as the cornerstone for the synthesis of Rebamipide. While its synthesis presents challenges related to the use of hazardous reagents, modern protocols offer safer and more sustainable manufacturing pathways. A thorough understanding of its properties, synthesis, and handling requirements, as detailed in this guide, is essential for its effective and safe utilization in drug discovery and development.

References

- 1. This compound Online | this compound Manufacturer and Suppliers [scimplify.com]

- 2. CAS 4876-10-2: this compound [cymitquimica.com]

- 3. This compound | 4876-10-2 [chemicalbook.com]

- 4. Page loading... [wap.guidechem.com]

- 5. Page loading... [wap.guidechem.com]

- 6. 4-(Bromomethyl)-1,2-dihydroquinolin-2-one | C10H8BrNO | CID 268296 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. manusaktteva.com [manusaktteva.com]

- 8. 4-(Bromomethyl)-2-quinolinone 97.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 9. angenechemical.com [angenechemical.com]

- 10. chembk.com [chembk.com]

- 11. echemi.com [echemi.com]

- 12. assets.thermofisher.com [assets.thermofisher.com]

- 13. This compound | 4876-10-2 [sigmaaldrich.com]

- 14. CN102775347A - Improved synthetic method for this compound - Google Patents [patents.google.com]

- 15. This compound synthesis - chemicalbook [chemicalbook.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Biologically active quinoline and quinazoline alkaloids part I - PMC [pmc.ncbi.nlm.nih.gov]

- 18. aksci.com [aksci.com]

- 19. afgsci.com [afgsci.com]

- 20. s.ewormhole.ostc.com.cn [s.ewormhole.ostc.com.cn]

A Comprehensive Technical Guide to 4-Bromomethyl-1,2-dihydroquinoline-2-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 4-Bromomethyl-1,2-dihydroquinoline-2-one, a key intermediate in pharmaceutical synthesis. The document details its molecular structure, physicochemical properties, synthesis, and analytical protocols, tailored for professionals in research and drug development.

Core Compound Properties

This compound, also known by its CAS number 4876-10-2, is a halogenated organic compound.[1] It typically appears as a light yellow to light reddish-yellow solid or an off-white powder.[2][3][4] This compound is a crucial starting material for the synthesis of various therapeutic agents.[3][4]

| Property | Value | Source |

| Molecular Formula | C₁₀H₈BrNO | [3][4][5][6] |

| Molecular Weight | 238.08 g/mol | [3][4][5][7] |

| CAS Number | 4876-10-2 | [2][4][5][6] |

| Appearance | Light yellow to light reddish yellow solid; off-white powder | [2][3][4] |

| Melting Point | 255-258°C | [4][8] |

| Boiling Point (Predicted) | 391.8°C | [4][8] |

| Density (Predicted) | 1.542 g/cm³ | [3][8] |

| IUPAC Name | 4-(bromomethyl)-1H-quinolin-2-one | [5] |

Molecular Structure

The structure of this compound consists of a quinoline core, with a bromomethyl group substituted at the fourth position.

Caption: Molecular structure of this compound.

Applications in Drug Development

This compound is a significant intermediate in the pharmaceutical industry.[4] Its primary application is in the synthesis of Rebamipide, a gastroprotective agent used for treating gastritis and gastroduodenal ulcers.[2][3][4] Additionally, it serves as a precursor for coumarins and 1-aza coumarins, which have demonstrated anti-microbial, anti-inflammatory, and analgesic properties.[2][4]

Experimental Protocols

Synthesis of this compound

A prevalent method for synthesizing this compound involves the bromination of acetoacetanilide, followed by a cyclization reaction.[4][9]

Materials:

-

Acetoacetanilide

-

Bromine

-

Chloroform

-

Concentrated Sulfuric Acid

Procedure:

-

Bromination: Dissolve acetoacetanilide in chloroform. The temperature should be maintained at no more than 30°C while slowly adding a chloroform solution of bromine.[9] After the addition, the mixture is stirred at 20-30°C for 2-3 hours.[9] The temperature is then gradually increased to 60-65°C and maintained for 0.5-1 hour to yield brominated acetoacetanilide.[9]

-

Cyclization: The brominated intermediate is then subjected to cyclization in concentrated sulfuric acid.[9] The sulfuric acid is pre-cooled to 5-10°C. The bromo-acetoacetanilide is added in portions, ensuring the temperature does not exceed 20°C.[9] Following the addition, the temperature is raised to 25-30°C, and the reaction is allowed to proceed for 2-3 hours to form this compound.[9]

-

Purification: The crude product can be isolated via filtration and purified by washing with dichloroethane and subsequent vacuum drying.[2]

An alternative synthesis route utilizes phosphorus pentoxide as a catalyst for the cyclization step.[2][3][10]

High-Performance Liquid Chromatography (HPLC) Analysis

The purity of this compound can be determined using HPLC.[2][3]

Instrumentation and Conditions:

-

System: Agilent 1200 High-Performance Liquid Chromatography[3]

-

Column: Eclipse XDB-C18 (250 mm × 4.6 mm, 5 µm)[3]

-

Mobile Phase: Acetonitrile and water in a 30:70 volume ratio[3]

-

Flow Rate: 0.8 mL/min[3]

-

Detection Wavelength: 230 nm[3]

Safety and Handling

This compound is classified as an irritant that can cause severe skin burns and eye damage.[1][3][5][7] Appropriate personal protective equipment, including gloves and eye protection, should be worn when handling this compound.[4] It is recommended to handle the substance in a well-ventilated area.[4] For storage, it should be kept under an inert gas at 2-8°C to ensure stability.[4]

References

- 1. Page loading... [guidechem.com]

- 2. This compound | 4876-10-2 [chemicalbook.com]

- 3. Page loading... [wap.guidechem.com]

- 4. nbinno.com [nbinno.com]

- 5. 4-(Bromomethyl)-1,2-dihydroquinolin-2-one | C10H8BrNO | CID 268296 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | CymitQuimica [cymitquimica.com]

- 7. echemi.com [echemi.com]

- 8. chembk.com [chembk.com]

- 9. CN102775347A - Improved synthetic method for this compound - Google Patents [patents.google.com]

- 10. This compound synthesis - chemicalbook [chemicalbook.com]

A Comprehensive Technical Guide to 4-Bromomethyl-1,2-dihydroquinoline-2-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 4-Bromomethyl-1,2-dihydroquinoline-2-one, a key intermediate in pharmaceutical synthesis. This document covers its chemical identity, synthesis protocols, and the broader context of the biological activities and signaling pathways associated with the quinolin-2-one scaffold.

Chemical Identity

IUPAC Name: 4-(bromomethyl)-1H-quinolin-2-one[1]

Synonyms: A comprehensive list of synonyms is provided in the table below, reflecting its common usage in research and commerce.

| Synonym [1][2][3][4] | Identifier |

| 4-(Bromomethyl)quinolin-2(1H)-one | Preferred IUPAC Name |

| This compound | Common Name |

| 4-Bromomethylcarbostyril | Trivial Name |

| 4-(Bromomethyl)-2(1H)-quinolinone | Alternative Name |

| 4-Bromomethyl-2-quinolinol | Tautomeric Form |

| 2-Hydroxy-4-bromomethylquinoline | Tautomeric Form |

| Rebamipide Impurity 11 | Pharmaceutical Standard |

| CAS Number | 4876-10-2 |

| Molecular Formula | C₁₀H₈BrNO |

| Molecular Weight | 238.08 g/mol |

| InChIKey | BBAHJCUCNVVEQU-UHFFFAOYSA-N |

| SMILES | C1=CC=C2C(=C1)C(=CC(=O)N2)CBr |

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the following table.

| Property | Value | Reference |

| Melting Point | 255-258 °C | [5] |

| Boiling Point (Predicted) | 391.8 ± 42.0 °C | [5] |

| Density (Predicted) | 1.542 ± 0.06 g/cm³ | [5] |

| Appearance | White to light yellow powder | [2] |

Synthesis and Experimental Protocols

This compound is primarily synthesized through the bromination and subsequent cyclization of acetoacetanilide. It serves as a crucial starting material for the synthesis of the gastroprotective agent, Rebamipide.

Synthesis of this compound

Experimental Protocol:

-

Bromination of Acetoacetanilide: To a solution of acetoacetanilide (0.056 mmol) in glacial acetic acid (10 mL) containing a catalytic amount of iodine, a solution of bromine (0.056 mmol) in glacial acetic acid (30 mL) is added dropwise at 0-5 °C over a period of 30 minutes. The reaction mixture is then stirred at room temperature until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).[2]

-

Work-up of Brominated Intermediate: Upon completion, the reaction mixture is poured onto crushed ice. The resulting solid precipitate (3-oxo-3-(phenylamino)propanoyl bromide) is collected by filtration, washed several times with cold water, and dried.[2]

-

Cyclization: A solution of the dried intermediate (1 g) in concentrated sulfuric acid (2 mL) is heated at 90-100 °C for 2 hours.[2]

-

Final Product Isolation: The reaction mixture is then poured into crushed ice, leading to the precipitation of the crude product. The crude 4-(bromomethyl)quinolin-2(1H)-one is collected and recrystallized from absolute ethanol to yield an off-white solid.[2]

Synthesis of Rebamipide from this compound

Experimental Protocol:

-

Condensation: 4-(Bromomethyl)quinolin-2(1H)-one is reacted with diethyl acetamidomalonate in the presence of a base such as sodium ethoxide. This reaction gives the carbostyril malonate compound.

-

Hydrolysis and Decarboxylation: The resulting compound is then hydrolyzed and decarboxylated using a mineral acid like hydrochloric acid to yield the carbostyril amino acid compound.

-

Acylation: Finally, the carbostyril amino acid compound is acylated with 4-chlorobenzoyl chloride in a basic aqueous solution (Schotten-Baumann reaction) to produce Rebamipide.[6][7] A reported yield for this final acylation step is 96.2%.[6][7]

Synthesis Workflow Diagram:

Biological Activity and Cytotoxicity Screening

While this compound is primarily utilized as a synthetic intermediate, the broader class of quinolin-2-one derivatives has been extensively studied for various biological activities, particularly as anticancer agents.[2]

Quantitative Data for Quinolin-2-one Derivatives

Specific quantitative biological activity data for this compound is not extensively reported in the literature. However, studies on structurally related brominated quinoline derivatives have demonstrated significant cytotoxic effects against various cancer cell lines. The table below presents IC₅₀ values for some of these related compounds to provide context for the potential bioactivity of this chemical class.

| Compound | Cancer Cell Line | IC₅₀ (µg/mL) | Reference |

| 5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline | C6 (Rat Glioma) | 9.6 | [8] |

| 5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline | HeLa (Human Cervical Cancer) | 5.45 | [8] |

| 5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline | HT29 (Human Colon Adenocarcinoma) | 6.2 | [8] |

| 3,5,6,7-tetrabromo-8-methoxyquinoline | C6 (Rat Glioma) | 14.2 | [8] |

| 3,5,6,7-tetrabromo-8-methoxyquinoline | HeLa (Human Cervical Cancer) | 10.8 | [8] |

| 3,5,6,7-tetrabromo-8-methoxyquinoline | HT29 (Human Colon Adenocarcinoma) | 12.5 | [8] |

Experimental Protocol for Cytotoxicity Screening (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method to assess the cytotoxic effects of compounds on cancer cell lines.[9][10][11]

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.[9]

-

Compound Treatment: The test compound, dissolved in a suitable solvent (e.g., DMSO), is added to the wells at various concentrations. Control wells containing vehicle only are also prepared. The plates are then incubated for 48-72 hours.[9]

-

MTT Addition: The culture medium is removed, and a fresh medium containing MTT (0.5 mg/mL) is added to each well, followed by a 4-hour incubation period.[9]

-

Formazan Solubilization: The MTT solution is removed, and a solubilizing agent, such as DMSO, is added to dissolve the formazan crystals.[9]

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle control, and the IC₅₀ value is determined.[9]

Cytotoxicity Screening Workflow Diagram:

Signaling Pathways

PI3K/Akt/mTOR Signaling Pathway:

This pathway is crucial for regulating cell growth, proliferation, survival, and metabolism. Upon activation by growth factors, PI3K phosphorylates PIP2 to PIP3, which in turn activates Akt. Activated Akt then modulates a variety of downstream targets, including mTOR, which promotes protein synthesis and cell growth. Quinolinone derivatives have been investigated for their potential to inhibit this pathway at various points, leading to anticancer effects.

PI3K/Akt/mTOR Signaling Pathway Diagram:

References

- 1. newdrugapprovals.org [newdrugapprovals.org]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. researchgate.net [researchgate.net]

- 4. 4-(bromomethyl)quinolin-2(1h)-one | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 5. chembk.com [chembk.com]

- 6. WO2006059781A1 - Improved process for preparing rebamipide - Google Patents [patents.google.com]

- 7. US20070249835A1 - Process for Preparing Rebamipide - Google Patents [patents.google.com]

- 8. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation - PMC [pmc.ncbi.nlm.nih.gov]

"4-Bromomethyl-1,2-dihydroquinoline-2-one" physical and chemical properties

An In-depth Technical Guide to 4-Bromomethyl-1,2-dihydroquinoline-2-one

Introduction

This compound, also recognized by its synonym 4-(bromomethyl)quinolin-2(1H)-one, is a halogenated organic compound and a heterocyclic aromatic derivative.[1] With the chemical formula C10H8BrNO, this compound is a significant intermediate in the pharmaceutical industry, most notably in the synthesis of Rebamipide, a gastroprotective agent.[2][3] Its structure, combining a quinoline core with a reactive bromomethyl group, makes it a versatile reagent in organic synthesis.[1] This guide provides a comprehensive overview of its physical and chemical properties, synthesis protocols, and safety information, tailored for researchers, scientists, and professionals in drug development.

Physical and Chemical Properties

This compound is typically a solid crystalline substance at room temperature, appearing as an off-white to light yellow or light reddish-yellow powder.[1][2][4] It is generally odorless or may have a faint characteristic smell.[1] The compound is stable under normal temperature and pressure but should be protected from light and stored in a cool, dry place.[3] It is sparingly soluble in water.[1]

A summary of its key physical and chemical properties is presented in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C10H8BrNO | [3][4][5][6][7] |

| Molecular Weight | 238.08 g/mol | [3][4][7][8][9] |

| CAS Number | 4876-10-2 | [1][2][5][6][9] |

| Appearance | White to light yellow crystalline powder | [1][3][4][8] |

| Melting Point | 255-258 °C | [8][10] |

| 257 °C (decomposes) | [5] | |

| Boiling Point | 391.8 ± 42.0 °C at 760 mmHg | [8][10] |

| Density | 1.5 ± 0.1 g/cm³ | [8] |

| 1.542 g/cm³ | [3] | |

| Flash Point | 190.8 ± 27.9 °C | [8][10] |

| Vapor Pressure | 2.4E-06 mmHg at 25°C | [10] |

| Refractive Index | 1.616 | [8][10] |

| Topological Polar Surface Area | 29.1 Ų | [8][9] |

| IUPAC Name | 4-(bromomethyl)-1H-quinolin-2-one | [6][9] |

| Canonical SMILES | C1=CC=C2C(=C1)C(=CC(=O)N2)CBr | [6][9] |

| InChI Key | BBAHJCUCNVVEQU-UHFFFAOYSA-N | [6][9] |

Experimental Protocols: Synthesis and Analysis

The synthesis of this compound primarily involves the cyclization of a substituted aniline derivative. Several methods have been developed to improve yield, purity, and environmental safety.

Method 1: Synthesis using Phosphorus Pentoxide

This industrial-scale method involves the dehydration and cyclization of 4-bromo-3-oxo-N-phenylbutyramide (bromoacetoacetanilide) using phosphorus pentoxide as a dehydrating agent.[2][4]

Protocol:

-

Charge a 5000L enameled reactor with 4000 kg of ethylene dichloride and 500 kg of bromoacetoacetanilide. Stir until a homogeneous mixture is formed.[2]

-

In a separate 2000L reactor, add 1000 kg of ethylene dichloride and 1000 kg of phosphorus pentoxide.[2]

-

Heat both reactors to the reflux temperature of dichloroethane (83°C).[2]

-

After one hour of reflux, begin a continuous distillation process. The dichloroethane condensate from the 5000L reactor is transferred to the 2000L reactor. Simultaneously, the dehydrated dichloroethane from the 2000L reactor is returned to the 5000L reactor. The distillation rates of both reactors should be synchronized.[2]

-

Continue this process for 12 hours.[2]

-

Cool the reaction mixture to room temperature.[2]

-

Isolate the crude product using a filter press and wash it with dichloroethane for further purification.[2]

-

The wet product is then dried under vacuum to remove the solvent, yielding a white powdery solid.[2]

This process reportedly achieves a yield of over 95% and a purity exceeding 99.5% as determined by HPLC.[2][4]

References

- 1. Page loading... [guidechem.com]

- 2. This compound | 4876-10-2 [chemicalbook.com]

- 3. Page loading... [wap.guidechem.com]

- 4. Page loading... [wap.guidechem.com]

- 5. Page loading... [wap.guidechem.com]

- 6. This compound Online | this compound Manufacturer and Suppliers [scimplify.com]

- 7. This compound synthesis - chemicalbook [chemicalbook.com]

- 8. echemi.com [echemi.com]

- 9. 4-(Bromomethyl)-1,2-dihydroquinolin-2-one | C10H8BrNO | CID 268296 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. chembk.com [chembk.com]

An In-depth Technical Guide to the Reactivity of the Bromomethyl Group in 4-Bromomethyl-1,2-dihydroquinoline-2-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Bromomethyl-1,2-dihydroquinoline-2-one, also known as 4-bromomethylcarbostyril, is a pivotal intermediate in synthetic organic chemistry, particularly within the pharmaceutical industry.[1] Its chemical significance is primarily derived from the reactive bromomethyl group attached to the 4-position of the quinolinone core. This document provides a comprehensive technical overview of the reactivity of this functional group, supported by quantitative data, detailed experimental protocols, and process visualizations to aid researchers and drug development professionals in its application.

Introduction

This compound is a heterocyclic compound featuring a quinolin-2(1H)-one scaffold.[2] This core structure is present in numerous biologically active molecules. However, the true synthetic utility of this compound lies in the C4-bromomethyl substituent. This group acts as a highly reactive electrophilic site, making the molecule an excellent building block for introducing the quinolinone moiety into a wide array of chemical structures. Its most notable application is as a key intermediate in the synthesis of Rebamipide, a gastroprotective agent.[1][3][4] It is also used in the preparation of coumarins and 1-aza coumarins, which exhibit antimicrobial, anti-inflammatory, and analgesic properties.[1][3]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₈BrNO | [1][2][4][5] |

| Molecular Weight | 238.08 g/mol | [1][2][4][5] |

| Appearance | Light yellow to light reddish-yellow or off-white solid powder | [1][3][4][5] |

| Melting Point | 255-258 °C (decomposes) | [1][6] |

| Boiling Point (Predicted) | 391.8 °C | [1] |

| Density | 1.542 g/cm³ | [4][6] |

| CAS Number | 4876-10-2 | [1][2] |

Core Reactivity of the Bromomethyl Group

The reactivity of this compound is dominated by the bromomethyl group, which functions as a potent electrophile. This reactivity is analogous to that of a benzylic bromide, where the bromine atom is a good leaving group, and the resulting carbocation is stabilized by the adjacent aromatic system of the quinolinone ring. The primary reaction pathway is nucleophilic substitution (SN), where various nucleophiles can displace the bromide ion.

Nucleophilic Substitution Reactions

The bromomethyl group readily undergoes SN2 reactions with a wide range of soft and hard nucleophiles. This allows for the straightforward formation of new carbon-heteroatom and carbon-carbon bonds.

-

N-Alkylation: Amines (primary, secondary, and heterocyclic) react as nucleophiles to form the corresponding 4-(aminomethyl)-1,2-dihydroquinoline-2-one derivatives. This is a fundamental step in the synthesis of many pharmacologically active compounds.

-

O-Alkylation: Alcohols and phenols can displace the bromide to form ethers, although this often requires basic conditions to generate the more nucleophilic alkoxide or phenoxide.

-

S-Alkylation: Thiols and thiophenols are excellent nucleophiles for this substrate, leading to the formation of thioethers.

-

C-Alkylation: Carbanions, such as those derived from malonic esters or other active methylene compounds, can be used to form new C-C bonds, extending the carbon skeleton.

This versatility makes this compound a valuable reagent for introducing the quinolinone pharmacophore.

Caption: General scheme for nucleophilic substitution at the bromomethyl group.

Experimental Protocols

Synthesis of this compound

The synthesis of the title compound is typically achieved via a cyclization reaction of a precursor like 4-bromoacetoacetanilide.[1][4] Several methods exist, with variations in the dehydrating agent/catalyst used, such as concentrated sulfuric acid or phosphorus pentoxide.[3][4][7]

Protocol using Phosphorus Pentoxide (Large Scale): [7]

-

Reactor Setup: In a 5000 L enamel reactor, charge 4000 kg of dichloroethane and 500 kg of 4-bromoacetoacetanilide. Stir until a homogeneous mixture is formed. In a separate 2000 L reactor, charge 1000 kg of dichloroethane and 1000 kg of phosphorus pentoxide.

-

Reaction Initiation: Heat both reactors to the reflux temperature of dichloroethane (approximately 83 °C).

-

Dehydration Loop: After one hour of reflux, direct the dichloroethane condensate from the 5000 L reactor into the 2000 L reactor containing phosphorus pentoxide for dehydration. The dehydrated dichloroethane condensate from the 2000 L reactor is then returned to the 5000 L reaction vessel. Synchronize the distillation speeds of both reactors to maintain a continuous loop.

-

Reaction Monitoring: Continue the reaction under these conditions for 12 hours.

-

Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. Isolate the crude product using a filter press.

-

Purification: Wash the isolated solid with fresh dichloroethane. Perform a second filtration.

-

Drying: Dry the resulting wet product under vacuum to remove residual solvent, yielding the final product as a white powdery solid.

This method reports a high yield (95.08%) and purity (99.67% by HPLC).[3][7]

Caption: Workflow for the synthesis of this compound.

General Protocol for Nucleophilic Substitution

This protocol provides a general guideline for reacting this compound with a nucleophile, for instance, in the synthesis of quinolone propionic acid esters.[5]

-

Reactant Preparation: In a suitable reaction vessel, dissolve this compound (1 equivalent) in an appropriate polar aprotic solvent (e.g., DMF or acetonitrile).

-

Addition of Nucleophile: Add the desired nucleophile (e.g., diethyl acetylaminomalonate, 1-1.2 equivalents).[5]

-

Base Addition: Add a non-nucleophilic base (e.g., K₂CO₃ or NaH, 1.5-2 equivalents) to facilitate the reaction, particularly if the nucleophile is weakly acidic.

-

Reaction Conditions: Stir the mixture at a temperature ranging from room temperature to 80 °C. The optimal temperature depends on the reactivity of the nucleophile.

-

Monitoring: Monitor the reaction progress using an appropriate technique (e.g., TLC or LC-MS).

-

Work-up: Upon completion, cool the reaction mixture. Quench with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization to obtain the desired 4-substituted derivative.

Application in Drug Synthesis: The Case of Rebamipide

The primary application driving the demand for this compound is its role as the crucial starting material for the synthesis of Rebamipide.[4] Rebamipide is a mucosal protective agent used for the treatment of gastritis and gastric ulcers.[3][4] The synthesis involves the alkylation of 2-(4-chlorobenzamido)acetic acid with this compound.

Caption: Role as a key building block in the synthesis of Rebamipide.

Safety and Handling

This compound is classified as an irritant.[1][4] It can cause irritation to the eyes, skin, and respiratory system.[4] Therefore, appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood. The compound should be stored under an inert atmosphere at 2-8 °C to ensure stability.[1]

Conclusion

The bromomethyl group on the 4-position of the 1,2-dihydroquinoline-2-one scaffold is a highly versatile and reactive functional handle. Its propensity to undergo nucleophilic substitution reactions makes it an invaluable electrophilic building block in medicinal chemistry and process development. The well-established protocols for its synthesis and subsequent functionalization underscore its importance, particularly in the industrial-scale production of pharmaceuticals like Rebamipide. A thorough understanding of its reactivity is essential for scientists and researchers aiming to leverage this key intermediate for the design and synthesis of novel therapeutic agents.

References

- 1. nbinno.com [nbinno.com]

- 2. 4-(Bromomethyl)-1,2-dihydroquinolin-2-one | C10H8BrNO | CID 268296 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 4876-10-2 [chemicalbook.com]

- 4. Page loading... [wap.guidechem.com]

- 5. Page loading... [wap.guidechem.com]

- 6. echemi.com [echemi.com]

- 7. This compound synthesis - chemicalbook [chemicalbook.com]

"4-Bromomethyl-1,2-dihydroquinoline-2-one" mechanism of action of quinolinone core

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinolinone scaffold is a prominent heterocyclic motif that forms the foundation of a diverse array of biologically active compounds. Its versatile structure has been extensively explored in medicinal chemistry, leading to the development of therapeutic agents with a broad spectrum of activities, including antibacterial, anticancer, anti-inflammatory, and gastroprotective effects. This technical guide provides an in-depth exploration of the mechanisms of action associated with the quinolinone core, with a special focus on the context of 4-Bromomethyl-1,2-dihydroquinoline-2-one. This document is intended to be a comprehensive resource, offering quantitative data, detailed experimental protocols, and visual representations of key signaling pathways to aid in the ongoing research and development of quinolinone-based therapeutics.

While this compound is primarily recognized as a key intermediate in the synthesis of the gastroprotective agent Rebamipide, understanding the broader mechanistic landscape of the quinolinone core is crucial for appreciating its therapeutic potential and guiding future drug discovery efforts.[1][2][3]

I. Diverse Mechanisms of Action of the Quinolinone Core

The biological effects of quinolinone derivatives are diverse and dependent on the specific substitutions around the core structure. These modifications dictate the molecular targets and subsequent signaling pathways that are modulated. The primary mechanisms of action can be broadly categorized as follows:

Antibacterial Activity: Targeting DNA Topoisomerases

One of the most well-established roles of the quinolinone core is in antibacterial agents, particularly the fluoroquinolone class. These compounds exert their bactericidal effects by inhibiting two essential bacterial type II topoisomerases: DNA gyrase and topoisomerase IV.[4][5]

-

DNA Gyrase Inhibition: In Gram-negative bacteria, the primary target is DNA gyrase. This enzyme is responsible for introducing negative supercoils into bacterial DNA, a process crucial for DNA replication and transcription. Quinolones bind to the enzyme-DNA complex, trapping it in a state where the DNA is cleaved but cannot be resealed. This leads to an accumulation of double-strand breaks, triggering the SOS response and ultimately causing bacterial cell death.[6][7]

-

Topoisomerase IV Inhibition: In Gram-positive bacteria, topoisomerase IV is the main target. This enzyme is essential for the decatenation of daughter chromosomes following DNA replication. Inhibition of topoisomerase IV by quinolones prevents the segregation of replicated DNA, leading to a cessation of cell division and bacterial death.[4]

The formation of a stable ternary complex between the quinolone, the topoisomerase, and the bacterial DNA is a hallmark of this mechanism.[6]

Anticancer Activity: A Multi-pronged Approach

The quinolinone scaffold is a key pharmacophore in a multitude of anticancer agents, acting through various mechanisms to inhibit tumor growth and induce apoptosis.

Similar to their antibacterial counterparts, certain quinolinone derivatives can target human topoisomerases I and II, which are vital for resolving DNA topological problems during replication, transcription, and chromosome segregation in cancer cells. Inhibition of these enzymes leads to the accumulation of DNA strand breaks, cell cycle arrest, and apoptosis.[8][9]

Many quinolinone-based compounds have been developed as potent inhibitors of various protein kinases that are often dysregulated in cancer. These kinases are key components of signaling pathways that control cell proliferation, survival, and angiogenesis.

-

PI3K/Akt/mTOR Pathway: The Phosphatidylinositol-3-Kinase (PI3K)/Protein Kinase B (Akt)/mammalian Target of Rapamycin (mTOR) pathway is a critical signaling cascade that is frequently hyperactivated in cancer. Several quinolinone derivatives have been shown to inhibit key kinases in this pathway, such as PI3K and mTOR, leading to the suppression of tumor cell growth and proliferation.[10][11][12]

-

Other Kinases: The versatility of the quinolinone scaffold allows for the design of inhibitors targeting a wide range of other kinases implicated in oncology, including receptor tyrosine kinases (RTKs) like EGFR and VEGFR, as well as cyclin-dependent kinases (CDKs).

Modulation of Other Enzymes and Receptors

The therapeutic potential of the quinolinone core extends beyond topoisomerases and kinases.

-

Phosphodiesterase (PDE) Inhibition: Certain quinolinone derivatives are potent inhibitors of phosphodiesterases, enzymes that hydrolyze cyclic nucleotides like cAMP and cGMP. By inhibiting PDEs, these compounds increase the intracellular levels of these second messengers, which can lead to various physiological effects, including vasodilation and anti-inflammatory responses.[13][14][15]

-

Other Targets: Quinolinone-based molecules have also been investigated as inhibitors of other enzymes such as tyrosinase and as modulators of various receptors, demonstrating the broad applicability of this chemical scaffold in drug discovery.

II. Quantitative Bioactivity of Quinolinone Derivatives

The following tables summarize the inhibitory activities of various quinolinone derivatives against different molecular targets. This data provides a quantitative basis for understanding the structure-activity relationships (SAR) of this class of compounds.

Table 1: Inhibition of Topoisomerases by Quinolinone Derivatives

| Compound | Target | Cell Line/Organism | IC50 (µM) | Reference |

| Benzofuroquinolinedione 8d | Topoisomerase II | - | 1.19 | [8] |

| Benzofuroquinolinedione 8i | Topoisomerase II | - | 0.68 | [8] |

| Pyrazolo[4,3-f]quinoline 1M | - | NUGC-3 | GI50 < 8 | [16] |

| Pyrazolo[4,3-f]quinoline 2E | Topoisomerase IIα | NUGC-3 | GI50 < 8 | [16] |

| Pyrazolo[4,3-f]quinoline 2P | - | NUGC-3 | GI50 < 8 | [16] |

Table 2: Inhibition of Kinases by Quinolinone Derivatives

| Compound | Target | IC50 (nM) | Reference |

| Quinazoline analogue | Clk | - | [17] |

| Pyrimidine analogue | Dyrk | - | [17] |

| Quinoline-based mTOR inhibitor | mTOR | - | [18] |

| N-phenyl 4-hydroxy-2-quinolone-3-carboxamide | PI3Kα (H1047R mutant) | - | [19] |

| Pyridophenanthridine 4b | - | 24 (against human prostate cancer) | [20] |

Table 3: Inhibition of Phosphodiesterases by Quinolinone Derivatives

| Compound | Target | IC50 (nM) | Reference |

| SCH 351591 7 | PDE4 | 58 | [13] |

| Quinoline Derivative 9 | PDE4 | 0.01 | [13] |

| Quinoline Derivative 10 | PDE4 | 0.07 | [13] |

| Quinoline Derivative 11 | PDE4 | 0.06 | [13] |

| Tetracyclic pyrroloquinolone | PDE5 | - | [21] |

III. The Case of this compound and its Role as a Precursor to Rebamipide

While direct biological activity studies on this compound are scarce due to its primary role as a synthetic intermediate, its significance lies in being a crucial building block for Rebamipide, a multifaceted gastroprotective agent.[1][2][3] The mechanism of action of Rebamipide provides insight into the therapeutic applications derived from this specific quinolinone precursor.

Rebamipide exerts its effects through several mechanisms:

-

Enhancement of Mucosal Defense: It increases the production of prostaglandins (specifically PGE2) and mucus in the gastric mucosa, thereby strengthening the protective barrier against acidic and enzymatic damage.

-

Anti-inflammatory Action: Rebamipide inhibits the infiltration of inflammatory cells and reduces the production of pro-inflammatory cytokines.

-

Stimulation of Cell Regeneration: It promotes the proliferation of gastric epithelial cells, aiding in the healing of ulcers and mucosal lesions.

-

Antioxidant Properties: Rebamipide acts as a scavenger of reactive oxygen species, protecting gastric cells from oxidative stress.

IV. Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of quinolinone derivatives.

DNA Gyrase Supercoiling Assay

This assay is used to determine the inhibitory effect of a compound on the supercoiling activity of bacterial DNA gyrase.

Materials:

-

Relaxed pBR322 DNA

-

E. coli DNA gyrase (A2B2 complex)

-

5X Assay Buffer (e.g., 175 mM Tris-HCl pH 7.5, 120 mM KCl, 20 mM MgCl2, 10 mM DTT, 9 mM spermidine, 32.5% glycerol)

-

10 mM ATP solution

-

Test compound (dissolved in a suitable solvent like DMSO)

-

Stop Buffer (e.g., 5% SDS, 25% Ficoll-400, 0.025% bromophenol blue)

-

Proteinase K

-

Agarose gel electrophoresis system

-

DNA staining agent (e.g., ethidium bromide)

Procedure:

-

Prepare reaction mixtures in a final volume of 30 µL containing 1X Assay Buffer, 1 mM ATP, and 0.5 µg of relaxed pBR322 DNA.

-

Add the test compound at various concentrations to the reaction mixtures. Include a vehicle control (e.g., DMSO).

-

Initiate the reaction by adding 1 unit of E. coli DNA gyrase.

-

Incubate the reaction at 37°C for 30-60 minutes.

-

Stop the reaction by adding Stop Buffer and Proteinase K. Incubate at 37°C for a further 30 minutes.

-

Analyze the DNA topoisomers by agarose gel electrophoresis.

-

Stain the gel with a DNA staining agent and visualize under UV light. The inhibition of supercoiling is observed as a decrease in the amount of supercoiled DNA and an increase in relaxed DNA compared to the control.[22][23][24]

Topoisomerase II Cleavage Assay

This assay determines if a compound stabilizes the cleavage complex formed by topoisomerase II and DNA.

Materials:

-

Supercoiled pBR322 DNA

-

Human Topoisomerase IIα

-

10X Cleavage Assay Buffer (e.g., 500 mM Tris-HCl pH 8.0, 1.5 M NaCl, 100 mM MgCl2, 5 mM DTT)

-

Test compound

-

SDS (20% solution)

-

Proteinase K (10 mg/mL)

-

Agarose gel electrophoresis system

-

DNA staining agent

Procedure:

-

Set up reaction mixtures in a final volume of 20 µL containing 1X Cleavage Assay Buffer and 200 ng of supercoiled pBR322 DNA.

-

Add the test compound at various concentrations.

-

Add human Topoisomerase IIα to the reaction mixtures.

-

Incubate at 37°C for 30 minutes.

-

Stop the reaction by adding SDS to a final concentration of 1% and Proteinase K to a final concentration of 0.5 mg/mL. Incubate at 50°C for 30 minutes.

-

Analyze the DNA by agarose gel electrophoresis.

-

Stain and visualize the gel. The stabilization of the cleavage complex is indicated by the appearance of linear DNA.[25][26][27]

In Vitro Kinase Inhibition Assay (e.g., mTOR)

This protocol outlines a general method for assessing the inhibitory activity of a compound against a specific kinase.

Materials:

-

Recombinant mTOR kinase

-

Kinase-specific substrate (e.g., a peptide or protein)

-

ATP

-

Kinase Assay Buffer (e.g., 50 mM HEPES pH 7.4, 10 mM MgCl2, 1 mM EGTA)

-

Test compound

-

A method for detecting kinase activity (e.g., ADP-Glo™ Kinase Assay, which measures ADP production)

-

Microplate reader

Procedure:

-

Prepare serial dilutions of the test compound in a suitable solvent (e.g., DMSO).

-

In a microplate, add the kinase, substrate, and the diluted compound to the Kinase Assay Buffer.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at the recommended temperature for a specified duration (e.g., 30-60 minutes).

-

Stop the reaction and add the detection reagent according to the manufacturer's instructions.

-

Measure the signal (e.g., luminescence) using a microplate reader.

-

Calculate the percentage of kinase inhibition for each compound concentration relative to the control (vehicle only) to determine the IC50 value.[28][29][30]

V. Signaling Pathways and Experimental Workflows

Visualizing the complex signaling pathways and experimental workflows is essential for a comprehensive understanding of the quinolinone core's mechanism of action. The following diagrams were generated using the DOT language for Graphviz.

Caption: Inhibition of Bacterial DNA Topoisomerases by Quinolones.

Caption: Quinolinone-mediated Inhibition of the PI3K/Akt/mTOR Signaling Pathway.

References

- 1. This compound | 4876-10-2 [chemicalbook.com]

- 2. Page loading... [wap.guidechem.com]

- 3. Page loading... [guidechem.com]

- 4. researchgate.net [researchgate.net]

- 5. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. youtube.com [youtube.com]

- 8. Synthesis, cytotoxicity, and DNA topoisomerase II inhibitory activity of benzofuroquinolinediones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and Evaluation of Antiproliferative Activity, Topoisomerase IIα Inhibition, DNA Binding and Non-Clinical Toxicity of New Acridine–Thiosemicarbazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]

- 13. PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Phosphodiesterase Inhibition and Immunotropic Activity of Dipyridamole Dynamic Derivatives [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. Design, Synthesis, and Cytotoxicity and Topoisomerase I/IIα Inhibition Activity of Pyrazolo[4,3-f]quinoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Table 5, IC50 values (nM) against Clk and Dyrk kinases for quinazoline and pyrimidine chemotypes - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 19. N-Phenyl-4-hydroxy-2-quinolone-3-carboxamides as selective inhibitors of mutant H1047R phosphoinositide-3-kinase (PI3Kα) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Synthesis and SAR of tetracyclic pyrroloquinolones as phosphodiesterase 5 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Interaction between DNA Gyrase and Quinolones: Effects of Alanine Mutations at GyrA Subunit Residues Ser83 and Asp87 - PMC [pmc.ncbi.nlm.nih.gov]

- 23. inspiralis.com [inspiralis.com]

- 24. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 25. inspiralis.com [inspiralis.com]

- 26. biorxiv.org [biorxiv.org]

- 27. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Development of ATP-competitive mTOR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 29. benchchem.com [benchchem.com]

- 30. Targeting the mTOR pathway using novel ATP-competitive inhibitors, Torin1, Torin2 and XL388, in the treatment of glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

Potential Biological Activities of 4-Bromomethyl-1,2-dihydroquinoline-2-one: A Technical Guide for Drug Discovery Professionals

An In-depth Technical Guide on the Core Biological Activities of the Quinolinone Scaffold and its Derivatives

Executive Summary

4-Bromomethyl-1,2-dihydroquinoline-2-one is a key pharmaceutical intermediate, primarily utilized in the synthesis of Rebamipide, a gastroprotective agent that enhances gastric mucus production and promotes the regeneration of gastric mucosal cells.[1] While direct biological activity data for this compound is limited, its core structure, the quinolin-2-one (or 1,2-dihydroquinolin-2-one) scaffold, is a privileged pharmacophore present in a vast array of biologically active molecules. This technical guide provides an in-depth exploration of the potential biological activities associated with the quinolinone nucleus, drawing from extensive research on its derivatives. The information presented herein is intended to inform researchers, scientists, and drug development professionals about the therapeutic potential of this versatile chemical scaffold.

Overview of the Quinolinone Scaffold

Quinolinones, bicyclic heterocyclic compounds, are integral to numerous natural products and synthetic molecules with significant pharmacological properties.[2] The quinoline and quinolinone skeletons are found in alkaloids with potent anticancer activity.[3] Their derivatives have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, antiviral, and enzyme inhibitory effects.[4][5] The versatility of the quinolinone ring system allows for substitutions at various positions, leading to a wide range of compounds with diverse therapeutic applications.[4]

Potential Anticancer Activities

Quinolinone derivatives have emerged as a promising class of anticancer agents, exhibiting multiple mechanisms of action against various cancer cell lines.[3][6]

Mechanisms of Anticancer Action

The anticancer effects of quinolinone derivatives are often attributed to their ability to interfere with critical cellular processes, including:

-

Enzyme Inhibition: A primary mechanism involves the inhibition of enzymes crucial for cancer cell proliferation and survival, such as:

-

Tyrosine Kinases (e.g., EGFR-TK, c-Met): These enzymes are key components of signaling pathways that regulate cell growth, differentiation, and survival.[3]

-

Topoisomerases: These enzymes are essential for DNA replication and repair, and their inhibition leads to DNA damage and apoptosis.[3]

-

PI3K (Phosphoinositide 3-kinase): A central node in a major signaling pathway that promotes cell growth and survival.[3][6]

-

HDAC (Histone Deacetylase): Inhibition of HDACs leads to changes in gene expression that can induce cell cycle arrest and apoptosis.[6]

-

DHODH (Dihydroorotate Dehydrogenase): An enzyme involved in the de novo pyrimidine biosynthesis pathway, essential for DNA and RNA synthesis.[7]

-

-

Tubulin Polymerization Inhibition: Some quinolinone derivatives can disrupt the dynamics of microtubules by inhibiting tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[8]

-

DNA Intercalation and Damage: Certain quinoline-based compounds can intercalate into DNA, disrupting its structure and function, and can also induce DNA damage responses.[9]

Quantitative Data on Anticancer Activity of Quinolinone Derivatives

The following table summarizes the in vitro anticancer activity of various quinolinone derivatives against different cancer cell lines.

| Compound Class | Target/Mechanism | Cancer Cell Line(s) | IC50/GI50 Values | Reference |

| Quinoline Derivatives | EGFR-TK Inhibition | Lung, Hepatocellular, Breast | 0.23, 0.42, 0.21 µM | [3] |

| Quinoline Derivatives | c-Met Kinase Inhibition | Colorectal Cancer | 0.31 µM | [3] |

| Quinoline Derivatives | c-Met Kinase Inhibition | Lung Cancer | 1.25 nM | [3] |

| Quinoline Derivatives | PI3K Inhibition | Colon Cancer | 14 nM | [3] |

| 4-Hydroxyquinolin-2-one Derivatives | PDK1 Inhibition | Melanoma | 3.7 µM | [3] |

| 4-Hydroxyquinolin-2-one Derivatives | ERK Inhibition | Melanoma | 0.13 µM | [3] |

| Quinoline-4-carboxylic Acids | DHODH Inhibition | - | 9.71 ± 1.4 nM (analogue 41) | [7] |

| Quinoline-4-carboxylic Acids | DHODH Inhibition | - | 26.2 ± 1.8 nM (analogue 43) | [7] |

| Quinoline-Chalcone Hybrids | PI3K/Akt/mTOR Pathway Inhibition | A549 (Lung) | 1.91 µM (compound 39) | [10] |

| Quinoline-Chalcone Hybrids | PI3K/Akt/mTOR Pathway Inhibition | K-562 (Leukemia) | 5.29 µM (compound 40) | [10] |

Signaling Pathways in Anticancer Activity

The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. Quinolinone derivatives have been shown to inhibit this pathway.

Figure 1: Inhibition of the PI3K/Akt/mTOR signaling pathway by quinolinone derivatives.

Potential Antimicrobial Activities

The quinolone and fluoroquinolone classes of antibiotics, which are structurally related to quinolinones, are well-established for their potent antibacterial activity. This suggests that the quinolinone scaffold is a viable starting point for the development of new antimicrobial agents.

Mechanism of Antimicrobial Action

The primary mechanism of action for quinolone antibiotics is the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, repair, and recombination. This leads to a rapid bactericidal effect.

Quantitative Data on Antimicrobial Activity of Related Compounds

While specific data for this compound is not available, studies on other brominated and halogenated compounds, including flavonoids, have shown significant antimicrobial properties. For instance, 6-chloro-8-nitroflavone exhibited potent inhibitory activity against pathogenic bacteria.[11] The presence of halogen atoms can enhance the antimicrobial efficacy of a molecule.[11]

Experimental Protocols

In Vitro Anticancer Activity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density (e.g., 5 x 10³ cells/well) and incubated for 24 hours to allow for attachment.

-

Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., quinolinone derivatives) and a vehicle control.

-

Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: MTT solution is added to each well, and the plate is incubated for an additional 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.

-

Solubilization: A solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Figure 2: Workflow for the MTT assay to determine anticancer activity.

Enzyme Inhibition Assay (Example: DHODH Inhibition)

-

Enzyme and Substrate Preparation: Recombinant human DHODH enzyme and its substrate, dihydroorotate, are prepared in a suitable buffer.

-

Inhibitor Addition: The test compounds (quinolinone derivatives) are added to the reaction mixture at various concentrations.

-

Reaction Initiation: The reaction is initiated by the addition of a cofactor, such as coenzyme Q.

-

Measurement of Activity: The rate of orotate formation is measured spectrophotometrically by monitoring the reduction of a dye, such as 2,6-dichloroindophenol (DCIP), at a specific wavelength.

-

Data Analysis: The percentage of enzyme inhibition is calculated for each compound concentration, and the IC50 value is determined.

Conclusion and Future Directions

While this compound is primarily recognized as a synthetic intermediate, its core quinolinone structure represents a highly valuable scaffold in medicinal chemistry. The extensive body of research on quinolinone derivatives highlights their significant potential as anticancer and antimicrobial agents. The diverse mechanisms of action, including enzyme inhibition and disruption of cellular signaling pathways, offer multiple avenues for therapeutic intervention.

Future research should focus on the synthesis and biological evaluation of novel derivatives of this compound. By strategically modifying the core structure, it may be possible to develop potent and selective inhibitors of various therapeutic targets. Structure-activity relationship (SAR) studies, guided by computational modeling and in vitro screening, will be crucial in optimizing the pharmacological properties of these compounds and unlocking the full therapeutic potential of the quinolinone scaffold.

References

- 1. Page loading... [guidechem.com]

- 2. Vistas in the domain of 3-acetyl-4-hydroxy-2-quinolinone derivatives (AHQ) and their applications - RSC Advances (RSC Publishing) DOI:10.1039/D5RA02813B [pubs.rsc.org]

- 3. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]

- 4. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 5. mdpi.com [mdpi.com]

- 6. Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Quinoline-based compounds can inhibit diverse enzymes that act on DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group Obtained by Chemical Synthesis and Biotransformation Studies - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Safety and Handling of 4-Bromomethyl-1,2-dihydroquinoline-2-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety and handling information for 4-Bromomethyl-1,2-dihydroquinoline-2-one, a key intermediate in pharmaceutical synthesis. The following sections detail the hazardous properties, personal protective equipment, emergency procedures, and experimental protocols related to this compound.

Compound Identification and Properties

| Property | Value |

| Chemical Name | This compound |

| Synonyms | 4-(Bromomethyl)-2(1H)-quinolinone, 4-(Bromomethyl)quinolin-2(1H)-one |

| CAS Number | 4876-10-2 |

| Molecular Formula | C₁₀H₈BrNO |

| Molecular Weight | 238.08 g/mol [1] |

| Appearance | Off-white to light yellow or light reddish-yellow solid[1][2] |

| Melting Point | 252-258 °C |

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table summarizes its GHS classification.

| GHS Classification | Hazard Statement | Signal Word | Pictogram |

| Skin Corrosion/Irritation, Category 1B | H314: Causes severe skin burns and eye damage | Danger | corrosion |

| Serious Eye Damage/Irritation, Category 1 | H318: Causes serious eye damage | Danger | corrosion |

Note: Some sources may also include H315 (Causes skin irritation) and H319 (Causes serious eye irritation) as additional hazards.

Primary Hazards:

-

Corrosive: Causes severe burns to the skin and eyes upon contact.

-

Irritant: Irritating to the respiratory system.

-

Lachrymator: Can cause tearing of the eyes.

Safety and Handling Precautions

Strict adherence to safety protocols is mandatory when handling this compound. The following diagram illustrates the essential safety workflow.

Figure 1: Laboratory Safety Workflow for Handling this compound.

Personal Protective Equipment (PPE)

The following table outlines the required PPE for handling this compound.

| Body Part | Required PPE | Specifications |

| Eyes/Face | Safety goggles and face shield | Chemical splash goggles are mandatory. A face shield should be worn when handling larger quantities or when there is a significant risk of splashing. |

| Skin | Chemical-resistant gloves and lab coat | Nitrile or neoprene gloves are recommended. Ensure gloves are inspected before use and changed frequently. A flame-retardant lab coat should be worn and buttoned completely. |

| Respiratory | NIOSH-approved respirator | Required if working outside of a fume hood or if dust generation is likely. |

Engineering Controls

-

Fume Hood: All work with this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.

-

Eyewash Station and Safety Shower: An operational eyewash station and safety shower must be readily accessible in the immediate work area.

Handling and Storage

-

Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

Emergency Procedures

| Situation | Procedure |

| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids occasionally. Seek immediate medical attention. |

| Inhalation | Move the victim to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |

| Spill | Evacuate the area. Wear appropriate PPE. For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal. For large spills, contact environmental health and safety personnel. |

Experimental Protocols

This compound is a crucial intermediate in the synthesis of the gastroprotective agent Rebamipide. The following sections provide detailed methodologies for its synthesis.

Synthesis of this compound

The synthesis of this compound is typically a two-step process starting from acetoacetanilide.

References

"4-Bromomethyl-1,2-dihydroquinoline-2-one" material safety data sheet (MSDS)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the material safety data, chemical properties, and synthetic applications of 4-Bromomethyl-1,2-dihydroquinoline-2-one. The information is intended for professionals in research and drug development who may be handling or utilizing this compound in their work.

Chemical Identity and Properties

This compound is a heterocyclic organic compound that serves as a key intermediate in the synthesis of various pharmaceutical agents.[1][2][3][4] Its reactivity, attributed to the bromomethyl group, makes it a versatile building block in medicinal chemistry.[2]

Table 1: Chemical and Physical Properties

| Property | Value | Source(s) |

| CAS Number | 4876-10-2 | [1][5][6][7] |

| Molecular Formula | C10H8BrNO | [5][6][7] |

| Molecular Weight | 238.08 g/mol | [6][7][8][9] |

| Appearance | Light yellow to light reddish-yellow solid; White-like powder | [1][2][4][7][9] |

| Melting Point | 252-258°C | [10] |

| Boiling Point | 391.8 ± 42.0 °C at 760 mmHg (Predicted) | [6][7][9] |

| Density | 1.5 ± 0.1 g/cm³ | [7][9] |

| Flash Point | 190.8 ± 27.9 °C (Predicted) | [6][7][9] |

| Solubility | Sparingly soluble in water | [2] |

Material Safety Data

The following tables summarize the key safety information for this compound, based on available Material Safety Data Sheets (MSDS).

Table 2: Hazard Identification and GHS Classification

| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement(s) |

| Skin Corrosion/Irritation Category 1B/2 | GHS05 (Corrosion) | Danger | H314: Causes severe skin burns and eye damage. H315: Causes skin irritation. |

| Serious Eye Damage/Eye Irritation Category 1/2A | GHS07 (Irritant) | Danger | H318: Causes serious eye damage. H319: Causes serious eye irritation. |

Table 3: First Aid Measures

| Exposure Route | First Aid Procedure | Source(s) |

| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician. | [5][10][11] |

| Skin Contact | Immediately wash off with soap and plenty of water. Take off contaminated clothing. Consult a physician. | [5][10][11] |

| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician. | [5][10][11][12] |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician. | [10][11] |

Table 4: Handling and Storage

| Aspect | Recommendation | Source(s) |

| Handling | Avoid contact with skin and eyes. Avoid formation of dust and aerosols. Use personal protective equipment. | [10][13] |

| Storage | Store in a cool, dry, and well-ventilated place. Keep the container tightly closed. | [10][13] |

Experimental Protocols and Synthetic Applications

This compound is a pivotal intermediate in the synthesis of the gastroprotective agent Rebamipide.[1][3][4] It is also utilized in the preparation of coumarins and 1-aza coumarins, which have shown potential antimicrobial, anti-inflammatory, and analgesic activities.[1][4]

Synthesis of this compound

A common synthetic route involves the bromination of acetoacetanilide followed by cyclization in the presence of a dehydrating agent like concentrated sulfuric acid.

Experimental Details (based on patent literature): A solution of acetoacetanilide in chloroform is treated with a solution of bromine in chloroform at a controlled temperature (not exceeding 30°C). The reaction mixture is stirred and then heated to facilitate the reaction. After cooling, the intermediate, bromoacetoacetanilide, is isolated. This intermediate is then added to cooled concentrated sulfuric acid (5-10°C). The temperature is gradually raised, and the reaction is allowed to proceed for several hours to effect cyclization. The final product is isolated by precipitation in ice water, followed by neutralization and purification.

Synthesis of Rebamipide Intermediate

This compound serves as a key reactant in the synthesis of Rebamipide. The following diagram illustrates a general workflow for this process.

Note: Detailed experimental protocols for toxicological studies and information on the direct biological signaling pathways of this compound are not extensively available in the public domain. The primary focus of existing literature is on its role as a synthetic intermediate. Due to its reactive nature as an alkylating agent, it is presumed to be toxic and should be handled with appropriate safety precautions.[2]

Toxicological Information

Acute Effects:

-

Skin: Causes severe burns and irritation, which may manifest as redness, itching, scaling, or blistering.[10]

-

Eyes: Causes serious eye damage, characterized by redness, watering, and pain.[10]

-

Inhalation: May cause irritation to the respiratory system.[10]

No data is available on chronic toxicity, carcinogenicity, mutagenicity, or reproductive toxicity.

Conclusion

This compound is a valuable chemical intermediate with significant applications in the pharmaceutical industry, particularly in the synthesis of Rebamipide. Its handling requires strict adherence to safety protocols due to its corrosive and irritant nature. While detailed biological studies on the compound itself are limited, its synthetic utility is well-documented. Further research into its biological and toxicological profile would provide a more complete understanding of this compound.

References

- 1. This compound | 4876-10-2 [chemicalbook.com]

- 2. Page loading... [wap.guidechem.com]

- 3. Page loading... [guidechem.com]

- 4. nbinno.com [nbinno.com]

- 5. Page loading... [guidechem.com]

- 6. chembk.com [chembk.com]

- 7. echemi.com [echemi.com]

- 8. 4-(Bromomethyl)-1,2-dihydroquinolin-2-one | C10H8BrNO | CID 268296 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. echemi.com [echemi.com]

- 10. aksci.com [aksci.com]

- 11. chemicalbook.com [chemicalbook.com]

- 12. CCOHS: First Aid for Chemical Exposures [ccohs.ca]

- 13. echemi.com [echemi.com]

Technical Guide: Solubility Profile of 4-Bromomethyl-1,2-dihydroquinoline-2-one in Common Laboratory Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract